molecular formula C17H20N2O4 B4316312 1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4316312
M. Wt: 316.35 g/mol
InChI Key: VOXRLPYXLDIRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 4-ethoxyphenyl group and a 4-oxopiperidin-1-yl group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through a series of reactions involving the condensation of appropriate starting materials under controlled conditions

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique characteristics.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced with different groups, allowing for the creation of a wide range of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrrolidine-2,5-dione core.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Biology: It may be used in studies involving enzyme interactions, receptor binding, and other biological processes, providing insights into the mechanisms of action of various biological systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties and applications.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-ethoxyphenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione: The presence of a hydroxyl group instead of a keto group can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific research applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)19-16(21)11-15(17(19)22)18-9-7-13(20)8-10-18/h3-6,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXRLPYXLDIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.